N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide
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Overview
Description
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring substituted with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(trifluoromethyl)pyridine-2-amine, which is then subjected to a coupling reaction with 3-bromophenylbenzenesulfonamide. This coupling can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Scientific Research Applications
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}acetamide
- N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanesulfonamide
- N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}ethanesulfonamide
Uniqueness
Compared to similar compounds, N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonamide group enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-10-17(22-12-14)13-5-4-6-15(11-13)23-26(24,25)16-7-2-1-3-8-16/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCAQNTKPQVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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